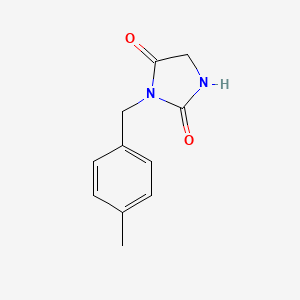
3-(4-Methylbenzyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The final product of bis-compounds was obtained under reflux .Physical And Chemical Properties Analysis
Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.科学的研究の応用
Synthesis and Medicinal Potential
Synthesis and Antidepressant Activity : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, exhibits potential antidepressant activity, distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
DNA Binding and Anticancer Properties : Imidazolidine derivatives demonstrate significant DNA binding affinity, indicating potential as effective anticancer drugs. Their DNA binding propensity is comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).
Chemical and Electrochemical Studies
Electrochemical Oxidation : The electrochemical behavior of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, has been examined, shedding light on their structure-activity relationships and biochemical actions (Nosheen et al., 2012).
Corrosion Inhibition for Mild Steel : 3-Methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM) has been used as a corrosion inhibitor for mild steel in HCl solution. It exhibits significant inhibition efficiency, providing insights into chemisorption mechanisms (Elbarki et al., 2020).
Pharmacological and Biological Activity
Antinociceptive Effect : A hydantoin derivative, 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, exhibits antinociceptive effects in mice, suggesting potential for pain treatment (Queiroz et al., 2015).
Synthesis of Novel Analogs : The synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidine derivatives, and their evaluation as potential anticancer agents highlight the medicinal chemistry applications of these compounds (Penthala, Yerramreddy, & Crooks, 2011).
Metabolic Profiling in Drug Development : The study of the in vitro metabolic profile of a synthetic α2-adrenergic agonist, which is an imidazolidine derivative, provides essential data for pharmacokinetic studies and assessment of drug safety and efficacy (Cardoso et al., 2019).
Material Science and Polymer Research
- Thermal Properties of Novel Polymers : Research on the thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, including imidazolidine derivatives, reveals insights into their thermal stability and degradation mechanisms, important for material science applications (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
作用機序
Target of Action
Similar compounds have been shown to interact with the voltage-gated sodium channel inner pore (vgcip) and various bacterial proteins .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as anticonvulsant and antibacterial activities .
Result of Action
Similar compounds have been shown to exhibit significant activities such as anticonvulsant and antibacterial effects .
将来の方向性
生化学分析
Biochemical Properties
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been reported to exhibit remarkable biological activities .
Cellular Effects
Related compounds have been reported to exhibit antimicrobial and antifungal activities .
Molecular Mechanism
Related compounds have been shown to have binding affinity towards certain proteins, suggesting potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-(4-Methylbenzyl)imidazolidine-2,4-dione in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to evaluate the dosage effects of this compound in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSYRAMENYOQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



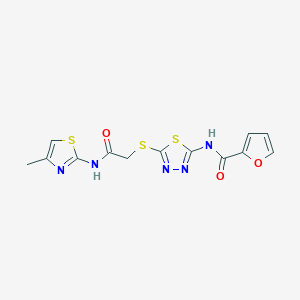
![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
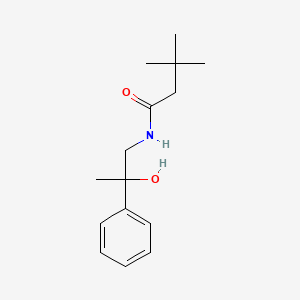
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)
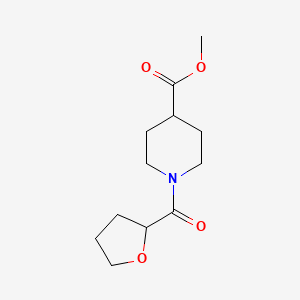
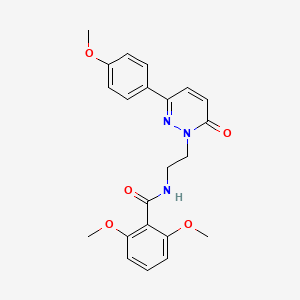
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)


![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)
